2-(Biphenyl-4-yl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-3-amine
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Overview
Description
2-{[1,1’-BIPHENYL]-4-YL}-4-(4-METHOXYPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound featuring a thienopyridine core with biphenyl, methoxyphenyl, and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-4-(4-METHOXYPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl and phenyl substituents. The reaction conditions often include palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3, in solvents such as toluene or DMF .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-4-(4-METHOXYPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to reduce nitro groups to amines.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) to introduce bromine atoms[][2].
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at reflux temperature.
Substitution: NBS in DCM under UV light.
Major Products
The major products of these reactions depend on the specific substituents and reaction conditions. For example, oxidation with m-CPBA can yield sulfoxides or sulfones, while reduction with LiAlH4 can produce primary amines.
Scientific Research Applications
2-{[1,1’-BIPHENYL]-4-YL}-4-(4-METHOXYPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-4-(4-METHOXYPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context, but it often involves inhibition of key enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-{[1,1’-BIPHENYL]-4-YL}-4-(4-METHOXYPHENYL)-6-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE: shares similarities with other thienopyridine derivatives, such as clopidogrel and prasugrel, which are used as antiplatelet agents.
Properties
Molecular Formula |
C32H24N2OS |
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Molecular Weight |
484.6 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-6-phenyl-2-(4-phenylphenyl)thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C32H24N2OS/c1-35-26-18-16-23(17-19-26)27-20-28(24-10-6-3-7-11-24)34-32-29(27)30(33)31(36-32)25-14-12-22(13-15-25)21-8-4-2-5-9-21/h2-20H,33H2,1H3 |
InChI Key |
HOLRPSUZDZSFFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C4=CC=C(C=C4)C5=CC=CC=C5)N)C6=CC=CC=C6 |
Origin of Product |
United States |
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